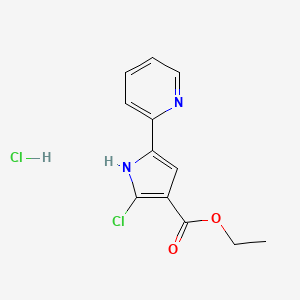
Ethyl 2-Chloro-5-(2-pyridyl)-1H-pyrrole-3-carboxylate Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-Chloro-5-(2-pyridyl)-1H-pyrrole-3-carboxylate Hydrochloride is a heterocyclic compound that contains both pyridine and pyrrole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-Chloro-5-(2-pyridyl)-1H-pyrrole-3-carboxylate Hydrochloride typically involves the reaction of 2-chloro-5-iodopyridine with sodium pentafluoropropionate in the presence of copper(I) iodide in N-methyl-2-pyrrolidone (NMP) to yield 2-chloro-5-pentafluoroethylpyridine . This intermediate is then further reacted with ethyl 3-aminocrotonate under appropriate conditions to form the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-Chloro-5-(2-pyridyl)-1H-pyrrole-3-carboxylate Hydrochloride can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.
Oxidation and Reduction Reactions: The pyrrole and pyridine rings can participate in oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrrole derivatives, while oxidation and reduction reactions can modify the electronic properties of the pyrrole and pyridine rings.
Scientific Research Applications
Ethyl 2-Chloro-5-(2-pyridyl)-1H-pyrrole-3-carboxylate Hydrochloride has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of biologically active molecules, including potential drug candidates.
Organic Synthesis: This compound serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Material Science: It can be used in the development of novel materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of Ethyl 2-Chloro-5-(2-pyridyl)-1H-pyrrole-3-carboxylate Hydrochloride involves its interaction with specific molecular targets. The pyridine and pyrrole rings can participate in π-π stacking interactions, hydrogen bonding, and coordination with metal ions. These interactions can modulate the activity of enzymes, receptors, and other biological molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-chloro-5-(pyridin-2-yl)pyrimidine-5-carboxylate: This compound has a pyrimidine ring instead of a pyrrole ring and exhibits different chemical and biological properties.
2-Chloro-5-(pyridin-2-yl)pyridine: This compound lacks the ester functionality and has different reactivity and applications.
Uniqueness
Ethyl 2-Chloro-5-(2-pyridyl)-1H-pyrrole-3-carboxylate Hydrochloride is unique due to the presence of both pyridine and pyrrole rings, which confer distinct electronic and steric properties
Properties
Molecular Formula |
C12H12Cl2N2O2 |
|---|---|
Molecular Weight |
287.14 g/mol |
IUPAC Name |
ethyl 2-chloro-5-pyridin-2-yl-1H-pyrrole-3-carboxylate;hydrochloride |
InChI |
InChI=1S/C12H11ClN2O2.ClH/c1-2-17-12(16)8-7-10(15-11(8)13)9-5-3-4-6-14-9;/h3-7,15H,2H2,1H3;1H |
InChI Key |
XQFFDTDGLWPESR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(NC(=C1)C2=CC=CC=N2)Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















